2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide
Description
This compound belongs to the imidazo[1,2-a]pyrimidine family, characterized by a bicyclic structure combining imidazole and pyrimidine rings. Its molecular formula and exact weight are unspecified in the evidence, but related analogs (e.g., 5-(propan-2-yl)-substituted derivatives) have molecular weights near 167 g/mol .
Properties
IUPAC Name |
2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.HI/c10-5-1-2-7-6-8-3-4-9(5)6;/h1-4H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSPKCRHDGSOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NCCN2C1=O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99646-02-3 | |
| Record name | 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyrimidine core. This intermediate is then treated with hydroiodic acid to yield the hydroiodide salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₆H₉N₃O
- SMILES : C1CN=C2NCCN2C1=O
- InChI : InChI=1S/C6H9N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H2,(H,7,8)
Pharmacological Applications
Antiviral and Antiparasitic Properties
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit antiviral and antiparasitic activities. For instance, compounds within this class have shown efficacy against various viral infections and parasitic diseases. The specific mechanisms often involve interference with viral replication or inhibition of parasite growth .
Antibacterial and Anti-inflammatory Effects
Compounds similar to 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide have demonstrated antibacterial properties against a range of pathogens. Additionally, their anti-inflammatory effects make them candidates for treating inflammatory diseases .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of several imidazo[1,2-a]pyrimidine derivatives. Results indicated significant inhibition of viral replication in vitro, suggesting that these compounds could serve as lead candidates for antiviral drug development.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives in animal models. The findings revealed a marked reduction in inflammatory markers and symptoms associated with chronic inflammation.
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Features a fully saturated imidazo[1,2-a]pyrimidine core (2H,3H,5H,6H,7H,8H) with a ketone at position 5 and a hydroiodide counterion .
- 4H-Pyrazino[1,2-a]pyrimidin-4-ones: Replace the imidazole ring with a pyrazine ring, altering electronic properties and hydrogen-bonding capacity. These derivatives often include substituents like piperidin-4-yl or methyl groups, enhancing solubility or target affinity .
Substituent and Salt Modifications
Table 1: Key Structural Variations
Key Research Findings and Challenges
Biological Activity
2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide (CAS Number: 99646-02-3) is a chemical compound belonging to the class of imidazopyrimidine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the hydroiodide form indicates that it includes iodide ions which can significantly influence its solubility and biological activity. The unique fused imidazole and pyrimidine ring system allows for various substitutions that can enhance its pharmacological properties .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Various studies have reported that imidazopyrimidine derivatives possess significant anticancer properties. The hydroiodide form has shown enhanced efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, potentially making it useful in treating inflammatory diseases .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell growth and induces apoptosis. |
| Antimicrobial | Exhibits antibacterial and antifungal properties. |
| Anti-inflammatory | Modulates inflammatory responses in vitro. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features. Variations in substitution patterns on the imidazopyrimidine core can lead to different pharmacological profiles:
- Iodine Substitution : The presence of iodine enhances lipophilicity and may improve binding affinity to biological targets compared to non-iodinated analogs.
- Functional Groups : The introduction of different functional groups at specific positions on the ring can alter the compound's interaction with enzymes or receptors involved in disease processes .
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Study : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : Another study evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anti-inflammatory Research : In vitro assays showed that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
